molecular formula C23H37NO5 B12746305 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane CAS No. 126054-47-5

3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane

Cat. No.: B12746305
CAS No.: 126054-47-5
M. Wt: 407.5 g/mol
InChI Key: SNEOTXIRBDTHNR-BHNAHYMUSA-N
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Description

3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is a synthetic steroid derivative. This compound is part of the androstane family, which is known for its significant biological activities, particularly in the field of endocrinology. The structure of this compound includes multiple rings and functional groups, making it a complex molecule with diverse chemical properties .

Preparation Methods

The synthesis of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves several steps. Typically, the synthetic route starts with a suitable androstane derivative. The hydroxyl groups at the 3-beta and 17-alpha positions are protected using methoxycarbonyl and methoxycarbamoyl groups, respectively. The reaction conditions often involve the use of protecting agents like methoxycarbonyl chloride and methoxycarbamoyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane undergoes various chemical reactions, including:

Scientific Research Applications

3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves its interaction with androgen receptors. The compound binds to these receptors, influencing the transcription of specific genes involved in the development and maintenance of male characteristics. The molecular pathways involved include the modulation of gene expression related to cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane can be compared with other androstane derivatives such as:

Properties

CAS No.

126054-47-5

Molecular Formula

C23H37NO5

Molecular Weight

407.5 g/mol

IUPAC Name

[(3S,5S,10S,13S,17R)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate

InChI

InChI=1S/C23H37NO5/c1-22-11-9-15(29-21(26)28-4)13-14(22)5-6-16-17-7-8-19(24-20(25)27-3)23(17,2)12-10-18(16)22/h14-19H,5-13H2,1-4H3,(H,24,25)/t14-,15-,16?,17?,18?,19+,22-,23-/m0/s1

InChI Key

SNEOTXIRBDTHNR-BHNAHYMUSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@H]4NC(=O)OC)C)OC(=O)OC

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC

Origin of Product

United States

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